![molecular formula C22H23N3O3S B2847687 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pyridine-3-carboxylate CAS No. 876943-45-2](/img/structure/B2847687.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pyridine-3-carboxylate” is a complex organic molecule. It has a molecular formula of C17H21N3O3S. The structure contains several functional groups including a cyanocyclohexyl group, a carbamoyl group, a phenylsulfanyl group, and a pyridine-3-carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The carbamoyl group could be introduced via carbamoylation , a process that involves the reaction of a nucleophile with carbonylimidazolide in water . The phenylsulfanyl group could be introduced via a substitution reaction. The pyridine ring could be synthesized via several methods, including the reaction of Grignard reagents with pyridine N-oxides .Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 24 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, and 6 aromatic bonds . It also contains 2 six-membered rings .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the carbamoyl group can react with water to form carboxylic acids . The pyridine ring can undergo various substitution reactions .Propiedades
IUPAC Name |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-phenylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-16(19(26)25-22(15-23)12-6-3-7-13-22)28-21(27)18-11-8-14-24-20(18)29-17-9-4-2-5-10-17/h2,4-5,8-11,14,16H,3,6-7,12-13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKRSPKMHMDPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4,5,6-tetrachloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2847604.png)
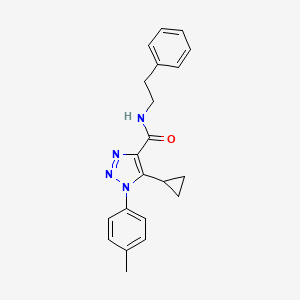
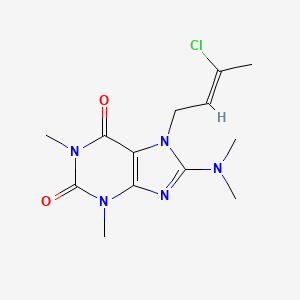
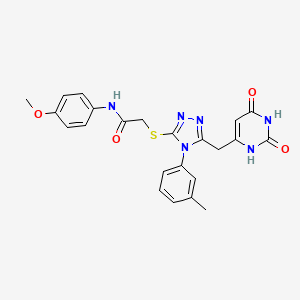
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)
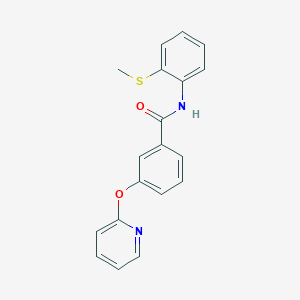
![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)

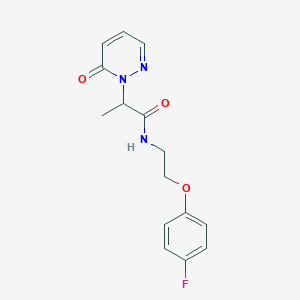
![1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2847624.png)
![2-([1,1'-biphenyl]-4-yloxy)-1-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2847625.png)
![Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2847626.png)

